molecular formula C6H13BrO B1654749 1-Bromohexan-2-ol CAS No. 26818-04-2

1-Bromohexan-2-ol

Cat. No. B1654749
CAS RN: 26818-04-2
M. Wt: 181.07 g/mol
InChI Key: DDKNWTWTCVDWQK-UHFFFAOYSA-N
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Description

1-Bromohexan-2-ol is a halogenated organic compound that contains a hydroxyl group and a bromine atom in its chemical structure . It is important in organic synthesis, where it serves as a raw material for the preparation of various other organic compounds.


Molecular Structure Analysis

The molecular formula of 1-Bromohexan-2-ol is C6H13BrO . It has a molecular weight of 181.07 . The structure includes a six-carbon chain (hexan) with a bromine atom (bromo) attached to the first carbon and a hydroxyl group (ol) attached to the second carbon .


Physical And Chemical Properties Analysis

1-Bromohexan-2-ol has a density of 1.3±0.1 g/cm3 . Its boiling point is 206.8±13.0 °C at 760 mmHg . The compound has a molar refractivity of 39.1±0.3 cm3, and a polar surface area of 20 Å2 .

Scientific Research Applications

Environmental Impact and Reactivity

1-Bromohexan-2-ol's interactions with naturally occurring nucleophiles were studied to understand its environmental impact. This research found that sulfur compounds like HS− are significant in reacting with haloalkanes like 1-bromohexane, influencing its environmental fate (Haag & Mill, 1988).

Synthesis and Spectroscopic Analysis

1-Bromohexan-2-ol is used in the synthesis of complex organic compounds. For instance, it was employed in creating a compound (4HP2M3B) through O-alkylation, which is useful in laboratory reagents and has notable optical properties (Praveenkumar et al., 2021).

Catalytic Synthesis

Research has explored the use of 1-bromohexan-2-ol in the catalytic synthesis of specific compounds. An example is its role in creating highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols, which demonstrates its utility in precise organic synthesis (Blay et al., 2008).

Ionic Liquid Synthesis

1-Bromohexan-2-ol plays a part in synthesizing ionic liquids, especially in processes involving compressed CO2. It's key in forming ionic liquids like 1-hexyl-3-methylimidazolium bromide, showcasing its role in creating compounds with specific industrial applications (Nwosu et al., 2009).

Role in Chemical Reactions

Its role in the formation of aldehydes and ketones when reacted with specific nickel compounds has been studied. This research highlights its versatility in creating a range of chemical products (Vanalabhpatana & Peters, 2003).

Pheromone Synthesis

1-Bromohexan-2-ol has been used in synthesizing sex pheromones, such as those for the Oriental Fruit Moth, demonstrating its applicability in biological studies and pest control (Zhong, 1982).

properties

IUPAC Name

1-bromohexan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrO/c1-2-3-4-6(8)5-7/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKNWTWTCVDWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459021
Record name 2-Hexanol, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26818-04-2
Record name 2-Hexanol, 1-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromohexan-2-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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